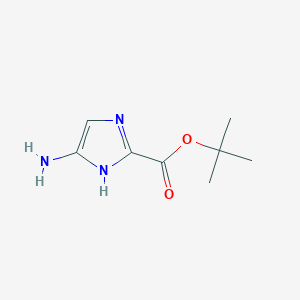
2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, commonly known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPE is a pyrrolidine-based compound that has been found to exhibit unique biochemical and physiological effects, making it an interesting subject for research.
Aplicaciones Científicas De Investigación
Docking and Quantitative Structure–Activity Relationship (QSAR) Studies
The compound 2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone and its derivatives were studied for their inhibitory activity against c-Met kinase. Docking studies helped in analyzing molecular features contributing to high inhibitory activity. QSAR methods, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) with topological vectors, were employed to predict biological activities. These studies are crucial for understanding the molecular basis of drug action and for designing compounds with enhanced efficacy (Caballero et al., 2011).
Synthesis and Chemical Reactivity
Versatile Three Component Coupling
A novel and unexpected reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone with 3-aminopyrazole was explored. This reaction led to the development of a versatile three-component coupling for synthesizing various pyrido fused systems like pyrazolo[3,4-b]pyridines. This method's adaptability and suitability for combinatorial library preparation were highlighted, demonstrating its potential in drug discovery and development (Almansa et al., 2008).
Hydrogen-Bonding Patterns in Enaminones
The study of hydrogen-bonding patterns in compounds like 2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone and its analogues provided insights into their structural stability. The bifurcated intra- and intermolecular hydrogen bonding played a crucial role in determining the conformation and properties of these compounds (Balderson et al., 2007).
Photochemical Properties
Structure and Photochemistry of Adamantylacetophenones
A study explored the photochemistry and crystal structures of α-adamantylacetophenones, including 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone. This research shed light on the photochemical reactivity and stability of these compounds, contributing to the understanding of their potential applications in material sciences (Fu et al., 1998).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c18-13-1-3-14(4-2-13)22-12-17(21)20-10-7-16(11-20)23-15-5-8-19-9-6-15/h1-6,8-9,16H,7,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMKHIPHEQIVOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401307.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)
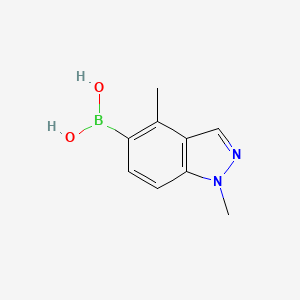
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2401313.png)
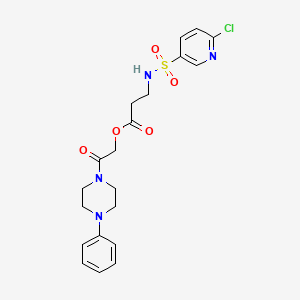

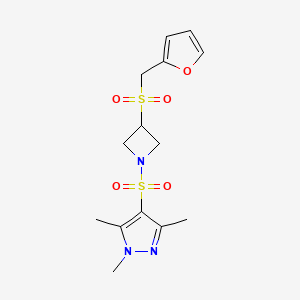

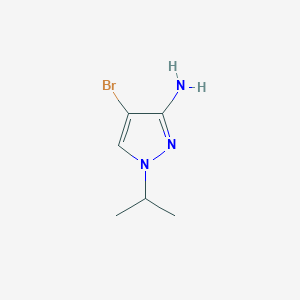
![2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride](/img/structure/B2401322.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2401325.png)
